1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide: Lacks the fluorine atom.
1-ethyl-5-chloro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide: Contains a chlorine atom instead of fluorine.
1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of sulfonamide.
Uniqueness
The presence of the fluorine atom and the sulfonamide group in 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide may confer unique properties, such as increased lipophilicity, metabolic stability, or specific biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H16FN3O2S |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H16FN3O2S/c1-4-17-13(14)12(10(3)15-17)20(18,19)16-11-7-5-9(2)6-8-11/h5-8,16H,4H2,1-3H3 |
InChI Key |
OZKYRCSULSWYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)C)F |
Origin of Product |
United States |
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